molecular formula C13H14N2O2S B2571069 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide CAS No. 318958-89-3

3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide

Cat. No. B2571069
CAS RN: 318958-89-3
M. Wt: 262.33
InChI Key: UKQUHOKXELTOTE-UHFFFAOYSA-N
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Description

“3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide” is a chemical compound. It’s used for research and development purposes .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of trans-3-chloro-A-aminothiolane 1,1-dioxide hydrochloride with aryl isothiocyanates . Alkylation of trans-N-alkyl (or aryl)-N’-(3-hydroxy-1,1-dioxothiolan-4-yl) thioureas with ethyl p-toluenesulfonate, and the reaction of cyanogen bromide with trans-3-hydroxy-4-aminothiolan-1,1-dioxides have given salts of trans-2-iminoperhydrothieno[3,4-d]-oxazole 5,5-dioxides .


Chemical Reactions Analysis

The reaction of similar compounds with semicarbazide in different media (in ethanol and DMSO) was studied . The influence of the electronic and spatial structure of the diene system of 2-benzylidene-3-methyl-4-nitro-2,5-dihydrothiophene-1,1-dioxides on the result of the reaction with semicarbazide was also investigated .

Scientific Research Applications

Crystal and Molecular Structure

The crystal and molecular structure of compounds related to 3-(5-Phenylpyrazol-1-yl)thiolane 1,1-dioxide have been a subject of research. Studies like those by Róde et al. (1985) have focused on understanding the molecular and crystal structure of similar thiolene isomers, which is crucial for comprehending their chemical behavior and potential applications (Róde et al., 1985).

Hydrogenation Processes

Research by Mashkina and Kulishkin (1997) investigated the liquid-phase hydrogenation of 3-thiolene-1,1-dioxide to thiolane-1,1-dioxide on Pd catalysts. This study is relevant to understanding the chemical reactions and transformations that compounds like this compound can undergo (Mashkina & Kulishkin, 1997).

Sulfenylation and Selenylations

In the context of synthesizing derivatives and exploring chemical reactions, the work by Xu, Zhang, and Zhong (2012) on iron-catalyzed direct sulfenylation and selenylations of phenylpyrazoles is significant. Their research helps in understanding the chemical processes and potential applications of this compound in creating various derivatives (Xu, Zhang, & Zhong, 2012).

Catalytic Applications

Research on the catalytic applications of compounds similar to this compound has been conducted. For example, Mashkina's (1997) study on the catalytic hydrogenation of thiolene 1,1-dioxides to thiolane 1,1-dioxide provides insights into the use of these compounds in catalysis (Mashkina, 1997).

Future Directions

The development of the chemistry of thiolene- and thiolane-1,1-dioxides solves current theoretical problems, contributing to the formation of basic concepts of the specific properties of heterocyclic compounds, and also plays a significant role in solution applied problems that meet the latest modern requirements in the design of practically important substances .

properties

IUPAC Name

3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-18(17)9-7-12(10-18)15-13(6-8-14-15)11-4-2-1-3-5-11/h1-6,8,12H,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQUHOKXELTOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301333112
Record name 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666461
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

318958-89-3
Record name 3-(5-phenylpyrazol-1-yl)thiolane 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301333112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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